molecular formula C15H16IN3 B12288881 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide

Cat. No.: B12288881
M. Wt: 365.21 g/mol
InChI Key: DRWLEKLUAKHPAM-UHFFFAOYSA-M
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Description

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is a chemical compound with the molecular formula C15H16IN3. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide typically involves the reaction of pyrrole derivatives with methylpyridinium salts. One common method includes the condensation of pyrrole with an aldehyde under acidic conditions to form the desired pyridinium salt . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the potential toxicity of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyrrole derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit both anodic and cathodic reactions in corrosion processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C15H16IN3

Molecular Weight

365.21 g/mol

IUPAC Name

4-[bis(1H-pyrrol-2-yl)methyl]-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C15H16N3.HI/c1-18-10-6-12(7-11-18)15(13-4-2-8-16-13)14-5-3-9-17-14;/h2-11,15-17H,1H3;1H/q+1;/p-1

InChI Key

DRWLEKLUAKHPAM-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3.[I-]

Origin of Product

United States

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